1-Phenyl-2-pyrrolidin-1-ylethanol

説明

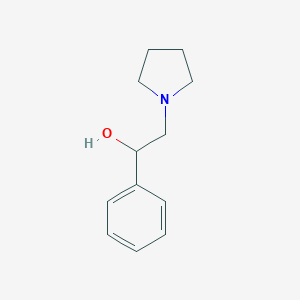

1-Phenyl-2-pyrrolidin-1-ylethanol is a chemical compound characterized by a phenyl group attached to a pyrrolidine ring, which is further connected to an ethanol moiety

準備方法

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-pyrrolidin-1-ylethanol can be synthesized through several methods. One common approach involves the reaction of phenylacetaldehyde with pyrrolidine in the presence of a reducing

生物活性

Overview

1-Phenyl-2-pyrrolidin-1-ylethanol, also known as (S)-1-phenyl-1-(R)-pyrrolidin-2-ylethanol, is a chiral compound with significant biological activity. The compound consists of a pyrrolidine ring and a phenyl group, which contribute to its diverse interactions in biological systems. This article explores its synthesis, biological mechanisms, and potential applications in medicine and industry.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Pyrrolidine and Phenyl Rings : Starting materials are selected to construct the pyrrolidine and phenyl components.

- Asymmetric Synthesis : Chiral catalysts or auxiliaries are used to introduce the desired stereochemistry.

- Hydroxyl Group Introduction : A hydroxyl group is added through nucleophilic addition to an intermediate carbonyl compound.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to isolate the desired enantiomer in high purity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the hydroxyl group enhances its binding affinity through hydrogen bonding and hydrophobic interactions. Key mechanisms include:

- Enzyme Modulation : The compound can modulate enzyme activity by interacting with active sites or allosteric sites, affecting metabolic pathways.

- Receptor Binding : It may act as an agonist or antagonist at specific receptors, influencing physiological responses such as neurotransmission and hormonal regulation .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit potent antiparasitic effects. For instance, studies show that certain analogs demonstrate significant activity against parasitic infections, with IC50 values indicating effective concentrations required for inhibition .

| Compound | Target Parasite | IC50 (µM) | Cytotoxicity (CC50) |

|---|---|---|---|

| Analog 1 | Entamoeba histolytica | 1.47 | >200 |

| Analog 2 | Giardia intestinalis | 2.00 | >200 |

| This compound | Trypanosoma cruzi | 13.3 | >200 |

These findings suggest that modifications to the structure can enhance antiparasitic efficacy while maintaining low cytotoxicity against mammalian cells.

Anticancer Potential

The compound has also been investigated for its potential as an anticancer agent. Preliminary studies indicate that it may reverse multidrug resistance in cancer cells, enhancing the effectiveness of existing chemotherapeutic agents.

Case Study 1: Antiparasitic Efficacy

A study focused on the synthesis of various derivatives of this compound revealed that certain modifications led to enhanced activity against Trypanosoma cruzi, a parasite responsible for Chagas disease. The most effective derivative showed a significant reduction in parasite viability at low concentrations, indicating its potential as a therapeutic agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively. The mechanism was linked to the modulation of specific signaling pathways involved in cell growth and apoptosis .

特性

IUPAC Name |

1-phenyl-2-pyrrolidin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBPYEQRIDZSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277976 | |

| Record name | 1-phenyl-2-pyrrolidin-1-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5407-61-4 | |

| Record name | NSC5453 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-2-pyrrolidin-1-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。